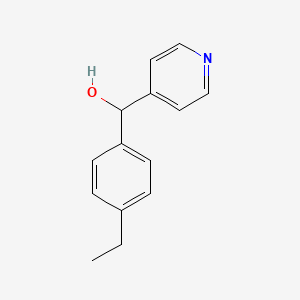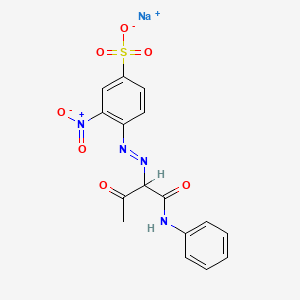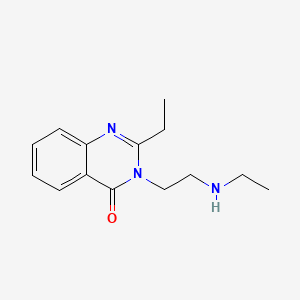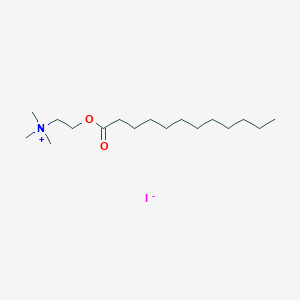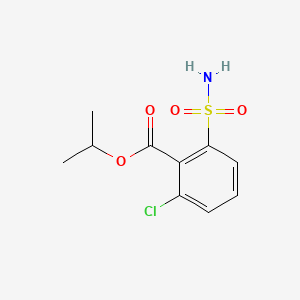
1-(Toluene-4-sulfonyl)-4-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Toluene-4-sulfonyl)-4-nitroimidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a toluene-4-sulfonyl group attached to a 4-nitroimidazole ring
Preparation Methods
The synthesis of 1-(Toluene-4-sulfonyl)-4-nitroimidazole typically involves the reaction of 4-nitroimidazole with toluene-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Nitroimidazole+Toluene-4-sulfonyl chloride→this compound+HCl
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and dimethylformamide.
Chemical Reactions Analysis
1-(Toluene-4-sulfonyl)-4-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.
Scientific Research Applications
1-(Toluene-4-sulfonyl)-4-nitroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(Toluene-4-sulfonyl)-4-nitroimidazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems.
Comparison with Similar Compounds
1-(Toluene-4-sulfonyl)-4-nitroimidazole can be compared with other sulfonyl imidazoles and nitroimidazoles:
1-(Toluene-4-sulfonyl)-1H-imidazole: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
4-Nitroimidazole: Lacks the sulfonyl group, which affects its solubility and stability.
1-(Toluene-4-sulfonyl)-2-methylimidazole: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in the combination of both sulfonyl and nitro functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
71100-56-6 |
|---|---|
Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-nitroimidazole |
InChI |
InChI=1S/C10H9N3O4S/c1-8-2-4-9(5-3-8)18(16,17)12-6-10(11-7-12)13(14)15/h2-7H,1H3 |
InChI Key |
PDGRCWHRWSOPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


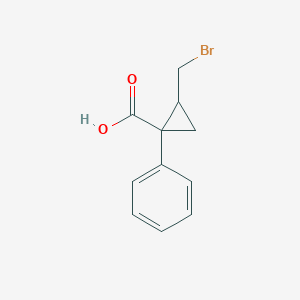

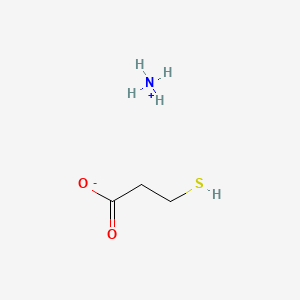
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)


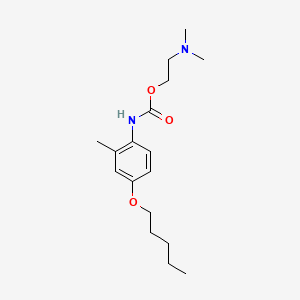
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
